5-Fluoro-4-methylquinazolin-2-ol
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Overview
Description
5-Fluoro-4-methylquinazolin-2-ol is a fluorinated quinazoline derivative Quinazolines are nitrogen-containing heterocyclic compounds that have been extensively studied for their diverse biological activities and potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-methylquinazolin-2-ol typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminobenzamide with a fluorinated aldehyde under acidic conditions, followed by cyclization to form the quinazoline ring. The reaction conditions often include the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-methylquinazolin-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinazolinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinazoline derivatives.
Biology: Investigated for its antimicrobial and anticancer activities.
Medicine: Potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and catalysts.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-methylquinazolin-2-ol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. For example, it can inhibit the activity of certain kinases involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-methylquinazolin-4-ol
- 5-Fluoro-4-methylquinazolin-2-amine
- 5-Fluoro-2-methylquinazolin-4-one
Uniqueness
5-Fluoro-4-methylquinazolin-2-ol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both the fluorine atom and the hydroxyl group in the quinazoline ring enhances its potential as a therapeutic agent and a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C9H7FN2O |
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Molecular Weight |
178.16 g/mol |
IUPAC Name |
5-fluoro-4-methyl-3H-quinazolin-2-one |
InChI |
InChI=1S/C9H7FN2O/c1-5-8-6(10)3-2-4-7(8)12-9(13)11-5/h2-4H,1H3,(H,11,12,13) |
InChI Key |
SKCGROMPTXEQJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=O)N1)C=CC=C2F |
Origin of Product |
United States |
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